

historical methods for 2,3-dichloro-1,3-butadiene preparation

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Compound of Interest

Compound Name: 2,3-Dichloro-1,3-butadiene

Cat. No.: B161454

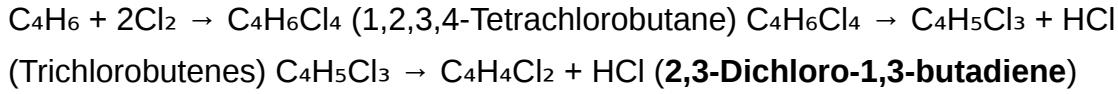
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An in-depth guide to the historical preparation methods of **2,3-dichloro-1,3-butadiene**, tailored for researchers, scientists, and professionals in drug development. This document outlines key historical synthesis routes, providing detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

Dehydrochlorination of 1,2,3,4-Tetrachlorobutane

A significant historical method for preparing **2,3-dichloro-1,3-butadiene** involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane. This process was detailed in a patent filed in 1948, highlighting its relevance in the mid-20th century. The precursor, 1,2,3,4-tetrachlorobutane, is typically synthesized by the chlorination of butadiene.[1]

The overall reaction proceeds in two dehydrochlorination steps, with trichlorobutenes as intermediates. The general reaction is as follows:



Two primary isomers of 1,2,3,4-tetrachlorobutane are formed from the chlorination of butadiene: a solid isomer and a liquid isomer. Both can be used as starting materials for the synthesis.[1]

Quantitative Data: Properties of 1,2,3,4-Tetrachlorobutane Isomers

Isomer	Physical State	Melting Point	Boiling Point
Solid Isomer	Solid	72-73°C	102°C at 22 mmHg
Liquid Isomer	Liquid	-1°C	94°C at 22 mmHg

Experimental Protocol

The dehydrochlorination is achieved by refluxing 1,2,3,4-tetrachlorobutane with an aqueous slurry of an alkaline reagent. While various bases can be used, calcium hydroxide (lime) is reported to yield a purer product compared to sodium hydroxide. This is because calcium hydroxide is less reactive towards the intermediate 1,2,4-trichloro-2-butene, thus suppressing the formation of unwanted dichlorobutadiene isomers.[\[1\]](#)

Materials:

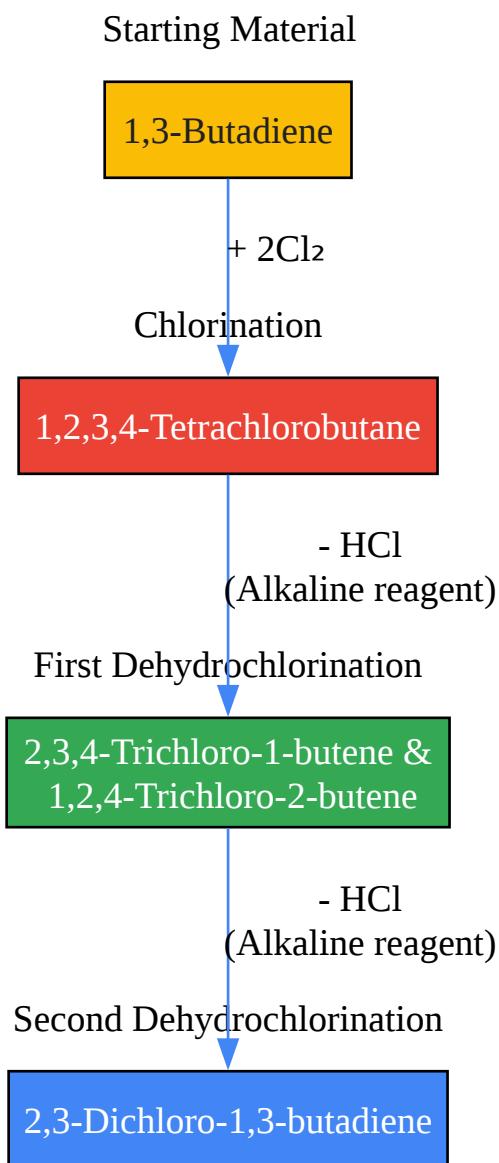
- 1,2,3,4-Tetrachlorobutane (either isomer or a mixture)
- Aqueous lime slurry (Calcium hydroxide in water)
- Polymerization inhibitor (e.g., diphenylamine)

Procedure:

- A mixture of 1,2,3,4-tetrachlorobutane and the aqueous lime slurry is charged into a reaction vessel equipped with a reflux condenser and a thermometer.
- A polymerization inhibitor is added to the mixture.
- The mixture is heated to reflux.
- The reaction is monitored by observing the temperature of the vapors. The desired product, **2,3-dichloro-1,3-butadiene**, forms an azeotrope with water that boils at approximately 79°C.

- The reaction is continued, and the condensate is collected from the refluxing vapors when the temperature in a partially segregated zone of the vapors approaches 81°C.[1]
- The collected condensate, containing the product and water, is then purified.

Reaction Pathway Diagram



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Caption: Dehydrochlorination of 1,2,3,4-Tetrachlorobutane.

Isomerization of Dichlorobutyne

Another historical route to **2,3-dichloro-1,3-butadiene** is through the copper-catalyzed isomerization of dichlorobutyne.[2] This method leverages the rearrangement of a carbon-carbon triple bond to conjugated double bonds. While specific historical experimental details are less documented in readily available literature, the general principle involves the conversion of a dichlorobutynne isomer to the desired diene.

Conceptual Experimental Protocol

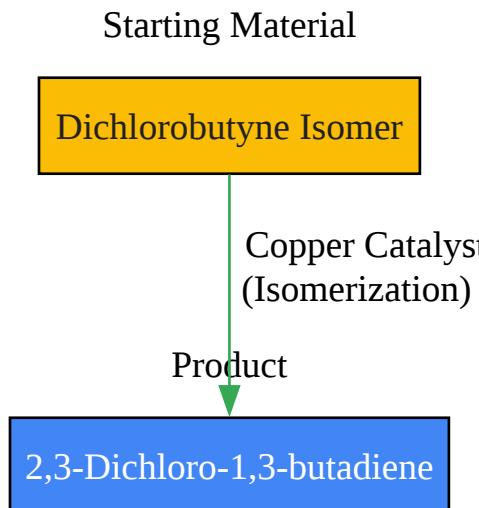
Materials:

- A dichlorobutynne isomer (e.g., 1,4-dichloro-2-butyne)
- Copper-based catalyst (e.g., cuprous chloride)
- Solvent

Procedure:

- The dichlorobutynne is dissolved in a suitable solvent.
- The copper catalyst is added to the solution.
- The mixture is heated to promote isomerization.
- The reaction progress is monitored using appropriate analytical techniques (e.g., chromatography).
- Upon completion, the catalyst is removed, and the product is isolated and purified.

Reaction Pathway Diagram



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Caption: Isomerization of Dichlorobutyne.

Synthesis from Chloroprene

While direct historical methods for the conversion of chloroprene (2-chloro-1,3-butadiene) to **2,3-dichloro-1,3-butadiene** are not extensively detailed, a logical synthetic route would involve the addition of chlorine across one of the double bonds followed by dehydrochlorination. Chloroprene itself was historically produced from vinylacetylene, which in turn was synthesized from the dimerization of acetylene.[3][4]

Conceptual Experimental Protocol

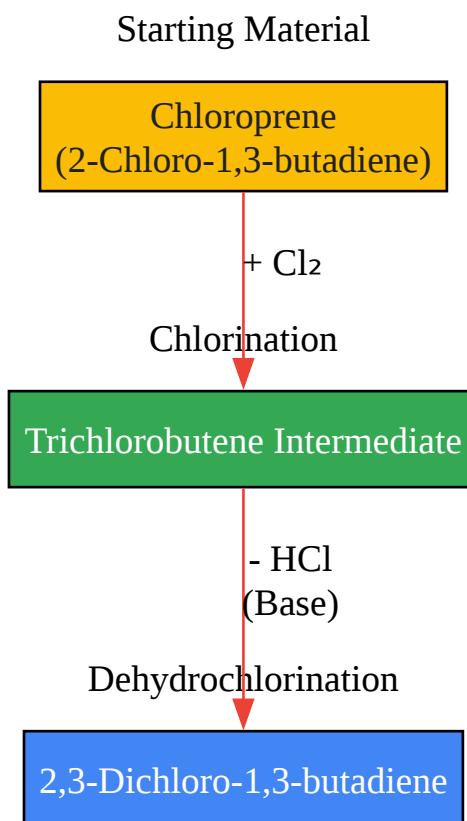
Part 1: Chlorination of Chloroprene

- Chloroprene is dissolved in a suitable inert solvent.
- Chlorine gas is bubbled through the solution at a controlled temperature to favor the formation of a dichlorobutene intermediate (e.g., 2,3,4-trichloro-1-butene).

Part 2: Dehydrochlorination

- The resulting trichlorobutene intermediate is then subjected to dehydrochlorination using a base, similar to the method described for 1,2,3,4-tetrachlorobutane.
- The reaction mixture is heated, and the **2,3-dichloro-1,3-butadiene** product is isolated, likely via distillation.

Reaction Pathway Diagram



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Caption: Synthesis from Chloroprene.

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